Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 590351-55-6, MFCD03945520, PubChem CID is a synthetic thiophene-3-carboxylate derivative bearing a cyanoacetylamino group at the 2-position and an isopropyl ester at the 3-position. With molecular formula C11H12N2O3S, molecular weight 252.29 g/mol, a computed XLogP3-AA of 2.2, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 107 Ų, the compound occupies a physicochemical space distinct from its methyl and ethyl ester analogs.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29
CAS No. 590351-55-6
Cat. No. B2862111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate
CAS590351-55-6
Molecular FormulaC11H12N2O3S
Molecular Weight252.29
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(SC=C1)NC(=O)CC#N
InChIInChI=1S/C11H12N2O3S/c1-7(2)16-11(15)8-4-6-17-10(8)13-9(14)3-5-12/h4,6-7H,3H2,1-2H3,(H,13,14)
InChIKeyUGIPOHCANXCSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 590351-55-6): Compound Identity, Class, and Procurement Baseline


Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 590351-55-6, MFCD03945520, PubChem CID 3277685) is a synthetic thiophene-3-carboxylate derivative bearing a cyanoacetylamino group at the 2-position and an isopropyl ester at the 3-position [1]. With molecular formula C11H12N2O3S, molecular weight 252.29 g/mol, a computed XLogP3-AA of 2.2, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area of 107 Ų, the compound occupies a physicochemical space distinct from its methyl and ethyl ester analogs [1][2]. It is commercially available from multiple reputable suppliers at 95–97% purity in quantities from 250 mg to 25 g, and is classified exclusively for research and development use .

Why Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate Cannot Be Generically Substituted by Methyl or Ethyl Ester Analogs


Although methyl, ethyl, and isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylates share a common thiophene-cyanoacetylamino pharmacophoric core, the ester moiety exerts quantifiable influence on key physicochemical properties governing permeability, solubility, and metabolic handling. The isopropyl ester of the target compound confers an XLogP3-AA of 2.2, representing a ΔlogP of +0.4 over the ethyl analog (XLogP3-AA = 1.8) and an estimated ΔlogP of approximately +0.8–0.9 over the methyl analog [1][2]. In drug discovery contexts, such logP increments can shift a compound across critical thresholds for membrane permeability, CYP450 metabolic susceptibility, and aqueous solubility—meaning that potency, selectivity, or pharmacokinetic profiles obtained with one ester cannot be assumed transferable to another without experimental verification [1]. Furthermore, the isopropyl ester's branched steric profile distinguishes it from the linear ethyl and methyl esters in terms of conformational flexibility (5 rotatable bonds, matched by ethyl but exceeding the 4 of methyl) and ester hydrolysis rates, both of which impact intracellular exposure and prodrug design [1].

Quantitative Differentiation Evidence for Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA of 2.2 vs. 1.8 for the Ethyl Ester Analog

The computed XLogP3-AA of the isopropyl ester target compound is 2.2 (PubChem CID 3277685), compared with 1.8 for the ethyl ester analog (PubChem CID 17370739), yielding a ΔXLogP of +0.4 [1][2]. This quantifiable difference in lipophilicity places the isopropyl ester closer to the optimal logP range (typically 2–3) for balanced passive permeability and aqueous solubility according to Lipinski guidelines, while the ethyl ester falls below this window. The methyl ester analog (CAS 590351-11-4) has a molecular weight of 224.24 g/mol and, based on the established methyl–ethyl–isopropyl ester logP trend, is predicted to have an XLogP of approximately 1.3–1.4, substantially lower than the target . The isopropyl ester thus offers the highest membrane-partitioning potential within this ester series without the molecular weight penalty associated with larger alkyl esters (e.g., n-butyl).

Lipophilicity Membrane permeability Drug-likeness

Commercial Pricing Parity Despite Added Synthetic Complexity of the Isopropyl Ester

At Santa Cruz Biotechnology, the target compound (sc-327956), the ethyl ester analog (sc-327142), and the methyl ester analog (sc-328271) are all priced identically at $360 per 500 mg . This pricing parity means the procurement decision can be driven by the physicochemical and synthetic utility advantages of the isopropyl ester rather than cost differentials. In contrast, the simpler 2-amino analog—isopropyl 2-aminothiophene-3-carboxylate (sc-328001, CAS 31891-08-4), which lacks the cyanoacetyl group—is priced at $270 per 500 mg . The $90 premium for the cyanoacetylated target compound reflects both the additional synthetic step (acylation of the 2-amino group with a cyanoacetylating agent) and the added value of the cyanoacetyl moiety as a reactive handle for downstream Gewald-type multicomponent reactions and heterocycle synthesis.

Procurement Cost-effectiveness Supply chain

Cyanoacetyl Group as a Validated Synthetic Handle in Combinatorial Thiophene Library Synthesis (US Patent 6,136,984)

US Patent 6,136,984 (Novo Nordisk A/S, 2000) discloses a solid-phase method for synthesizing arrays of substituted thiophenes wherein acylation of a substrate-bound amine with cyanoacetic acid produces a resin-bound cyanoacetamide intermediate—precisely the structural motif embodied by this compound [1]. The cyanoacetamide then reacts with an isothiocyanate in the presence of base, followed by alkylation and Thorpe–Ziegler cyclization, to yield diverse 3-aminothiophenes. This patent explicitly demonstrates that the 2-cyanoacetylamino-thiophene-3-carboxylate scaffold is not merely a passive building block but an active intermediate in a validated, automation-compatible combinatorial workflow for generating therapeutically relevant heterocyclic libraries. The isopropyl ester variant offers the steric and lipophilic properties described above while retaining full compatibility with this reaction manifold, as the ester does not participate in the Gewald cyclization step. Analogous compounds lacking the cyanoacetyl group (e.g., isopropyl 2-aminothiophene-3-carboxylate) cannot directly enter this synthetic pathway without a prior cyanoacetylation step.

Combinatorial chemistry Solid-phase synthesis Gewald reaction

Differentiation from 5-Isopropyl-Substituted Analogs: Positional Isomerism Affects Steric Environment and Reactivity

A structurally distinct but closely related analog, ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate (CAS 515861-07-1, MW 280.34), features the isopropyl group at the thiophene 5-position rather than as the ester . In the target compound, the isopropyl group is ester-linked at the 3-position, preserving an unsubstituted thiophene 5-position available for further electrophilic functionalization. This positional distinction has experimental consequences: the 5-unsubstituted thiophene ring in the target compound retains greater aromatic C–H reactivity at the 5-position, enabling late-stage diversification via electrophilic aromatic substitution, while the 5-isopropyl analog blocks this site [1]. Additionally, the isopropyl ester can be selectively hydrolyzed under mild basic conditions to generate the free carboxylic acid for amide coupling, whereas the 5-isopropyl substituent is metabolically stable but synthetically inert. Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate (CAS 515861-09-3, MW 266.32) represents yet another positional/ester variant, further illustrating that the substitution pattern—not merely the presence of an isopropyl group—defines synthetic utility .

Positional isomerism Structure-activity relationship Steric effects

Class-Level Biological Activity Validation: Cyanoacetamido-Thiophene-3-Carboxylates Exhibit Analgesic and Antioxidant Activity

In a published primary research study (IJPSN 2012), ethyl-2-(α-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate—a compound sharing the identical 2-cyanoacetylamino-thiophene-3-carboxylate core scaffold with the target compound—demonstrated analgesic activity comparable to standard drugs in the acetic acid-induced writhing test and significant antioxidant activity measured by DPPH reduction, nitric oxide scavenging, and iron-induced lipid peroxidation in rat brain homogenate [1]. While the target compound lacks the 4,5-dimethyl substitution of the evaluated analog, it retains the same cyanoacetylamino pharmacophore and thiophene-3-carboxylate core that the study's structure–activity relationship identified as essential for activity. This class-level evidence indicates that the cyanoacetylamino-thiophene-3-carboxylate scaffold is a validated pharmacophore for analgesic and antioxidant screening, and that structural modifications at the ester position (isopropyl vs. ethyl vs. methyl) can be used to tune physicochemical properties while maintaining the core pharmacophoric elements.

Analgesic activity Antioxidant activity Cyanoacetyl pharmacophore

Optimal Research and Industrial Application Scenarios for Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 590351-55-6)


Lead Optimization in Analgesic Drug Discovery: Lipophilicity Tuning via Ester Variation

Based on class-level evidence that cyanoacetylamino-thiophene-3-carboxylates exhibit analgesic activity comparable to standard drugs [1], the target compound (XLogP 2.2) is the preferred ester variant when structure–activity relationship studies indicate a need for increased membrane permeability relative to the ethyl (XLogP 1.8) or methyl (XLogP ~1.3–1.4) analogs. The higher lipophilicity may improve blood–brain barrier penetration for centrally acting analgesics while retaining the cyanoacetyl pharmacophore essential for target engagement. Its commercial availability at the same unit price ($360/500 mg) as the ethyl and methyl ester analogs at Santa Cruz Biotechnology removes cost as a barrier to screening multiple esters in parallel.

Combinatorial Thiophene Library Synthesis Using Gewald Multicomponent Reaction Chemistry

As demonstrated by US Patent 6,136,984 [2], the cyanoacetamide motif is the entry point for Gewald-type three-component reactions yielding diverse 2-aminothiophene-3-carboxylate libraries. The target compound's pre-installed cyanoacetyl group eliminates one synthetic step compared with starting from isopropyl 2-aminothiophene-3-carboxylate. The unsubstituted thiophene 5-position additionally permits late-stage electrophilic diversification (halogenation, formylation, acylation) after the Gewald cyclization, enabling the parallel synthesis of hundreds of analogs from a single advanced intermediate. This scenario is directly supported by the Gewald MCR literature [3] and the combinatorial synthesis patent.

Fragment-Based or Structure-Guided Design Requiring a Defined Ester Hydrolysis Profile

The isopropyl ester's branched steric environment offers slower hydrolytic cleavage compared with the linear ethyl or methyl esters, a property relevant when the free carboxylic acid is the active species and controlled release or prodrug behavior is desired. The compound's physicochemical profile—107 Ų topological polar surface area, single hydrogen bond donor, five acceptors, and XLogP of 2.2—places it within Lipinski-compliance space for oral bioavailability [4]. The 5-position hydrogen atom allows installation of substituents to further modulate potency without altering the ester-controlled pharmacokinetic properties.

Procurement of a Validated Pharmacophore Scaffold at Cost Parity for High-Throughput Screening

When procuring building blocks for high-throughput screening libraries, the target compound offers the identical retail price ($360/500 mg) as its ethyl and methyl ester counterparts while providing the highest lipophilicity in the series [4]. For screening campaigns where logP diversity is desirable to probe structure–activity relationships across a chemical series, the isopropyl ester fills a specific lipophilicity niche (XLogP 2.2) that neither the methyl (~1.3–1.4) nor the ethyl (1.8) ester occupies. Purchasing all three esters provides a controlled logP gradient (ΔXLogP ~0.8 across the series) without introducing confounding structural changes to the thiophene core or the cyanoacetylamino pharmacophore.

Quote Request

Request a Quote for Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.